Murolic acid
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Overview
Description
Murolic acid is a long-chain fatty alcohol.
Scientific Research Applications
Total Synthesis of Murolic Acid
The first total synthesis of (+)-murolic acid, a complex organic compound, was achieved in a 17-step process. This synthesis involved key steps like asymmetric dihydroxylation and orthoester Johnson–Claisen rearrangement, highlighting the compound's potential for advanced organic synthesis and chemical research (Fernandes, Patil, & Chowdhury, 2014).
Muconic Acid as a Bio-based Production Platform
Muconic acid, often associated with this compound, has been identified as a valuable platform chemical for the production of materials like nylon and polyethylene terephthalate (PET). Its biotechnological production, especially in plants and microbes, is a growing field of research, offering a sustainable alternative to petrochemical routes (Eudes et al., 2018); (Xie, Liang, Huang, & Xu, 2014).
Metabolic Engineering for Muconic Acid Production
Significant advancements have been made in genetically modifying organisms like Escherichia coli and Saccharomyces cerevisiae for the enhanced production of muconic acid. This research is crucial for the sustainable production of valuable chemicals and polymers from renewable resources (Sengupta, Jonnalagadda, Goonewardena, & Juturu, 2015); (Leavitt, Wagner, Tu, Tong, Liu, & Alper, 2017).
Industrial and Material Applications
Research shows that muconic acid can be used to create value-added materials like functional resins and bioplastics. For instance, muconic acid has been integrated into polyesters in research exploring its application in renewable, performance-advantaged materials (Rorrer, Dorgan, Vardon, Martinez, Yang, & Beckham, 2016).
properties
CAS RN |
70579-58-7 |
---|---|
Molecular Formula |
C21H36O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2R,3S)-2-[(14R)-14-hydroxypentadecyl]-4-methylidene-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C21H36O5/c1-16(22)14-12-10-8-6-4-3-5-7-9-11-13-15-18-19(20(23)24)17(2)21(25)26-18/h16,18-19,22H,2-15H2,1H3,(H,23,24)/t16-,18-,19+/m1/s1 |
InChI Key |
UYUDMGMNHAKPEV-QRQLOZEOSA-N |
Isomeric SMILES |
C[C@H](CCCCCCCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O)O |
SMILES |
CC(CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O)O |
Canonical SMILES |
CC(CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O)O |
Other CAS RN |
70579-58-7 |
synonyms |
allo-murolic acid murolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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